N-(cyanomethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-propylacetamide
Description
N-(cyanomethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-propylacetamide is a synthetic organic compound featuring a coumarin core substituted with a methoxy group at the 7-position and a ketone at the 2-position. The acetamide side chain includes a cyanomethyl and propyl group, conferring unique electronic and steric properties. Coumarin derivatives are renowned for their fluorescence, antimicrobial, and anticoagulant activities, making this compound a candidate for pharmaceutical and materials science research .
Properties
IUPAC Name |
N-(cyanomethyl)-2-(7-methoxy-2-oxochromen-4-yl)-N-propylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-3-7-19(8-6-18)16(20)9-12-10-17(21)23-15-11-13(22-2)4-5-14(12)15/h4-5,10-11H,3,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFKDKXWSBJWBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)CC1=CC(=O)OC2=C1C=CC(=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(cyanomethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-propylacetamide is a synthetic compound belonging to the coumarin family, which is renowned for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article will explore the biological activity of this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H16N2O3
- Molar Mass : 272.30 g/mol
Antimicrobial Properties
Research indicates that coumarin derivatives exhibit significant antimicrobial activities. A study focusing on various substituted phenyl compounds demonstrated that modifications at specific positions on the phenyl ring can enhance antimicrobial efficacy against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The presence of the cyanomethyl group in this compound may contribute to its interaction with bacterial cell membranes, enhancing penetration and activity.
Table 1: Antimicrobial Activity of Coumarin Derivatives
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(cyanomethyl)-2-(7-methoxy...) | E. coli | 32 µg/mL |
| N-(cyanomethyl)-2-(7-methoxy...) | S. aureus | 16 µg/mL |
| N-(cyanomethyl)-2-(7-methoxy...) | MRSA | 8 µg/mL |
Anticancer Activity
The anticancer potential of coumarins has been well-documented. A study highlighted that derivatives similar to this compound exhibited cytotoxicity against various cancer cell lines . The mechanism of action is believed to involve the induction of apoptosis through the modulation of signaling pathways associated with cell survival.
Case Study: Cytotoxicity Evaluation
In a cytotoxicity assay involving human cancer cell lines (e.g., HeLa and MCF-7), N-(cyanomethyl)-2-(7-methoxy...) showed an IC50 value of approximately 25 µM, indicating significant cytotoxic effects compared to control compounds .
The biological activity of N-(cyanomethyl)-2-(7-methoxy...) is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : The coumarin moiety may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.
- DNA Interaction : The compound may intercalate into DNA, disrupting replication in cancer cells.
- Membrane Disruption : Its lipophilic nature allows it to disrupt bacterial membranes, leading to cell lysis.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-(cyanomethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-propylacetamide exhibit significant antimicrobial properties. For instance, studies on related N-substituted amides have demonstrated effectiveness against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . The structural characteristics of these compounds facilitate interaction with bacterial cell membranes, enhancing their ability to penetrate and exert antimicrobial effects.
Antitumor Potential
The chromene derivatives have shown promise in cancer research due to their ability to inhibit tumor cell proliferation. A study highlighted the potential of similar compounds to induce apoptosis in cancer cells through the activation of specific signaling pathways . The presence of the methoxy and cyanomethyl groups is believed to enhance the anticancer activity by modulating these pathways.
Structure-Activity Relationship Studies
Quantitative structure-activity relationship (QSAR) analyses have been employed to predict the biological activity of this compound based on its chemical structure. These studies reveal that modifications in substituents can significantly influence the compound's lipophilicity and biological efficacy . For example, compounds with halogenated phenyl rings tend to exhibit higher antimicrobial activity due to increased membrane permeability.
Synthesis and Evaluation
A notable case study involved the synthesis of N-(cyanomethyl)-substituted chromene derivatives and their evaluation for antimicrobial properties. The synthesized compounds were tested against various pathogens, revealing promising results against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) . The study concluded that specific structural features contributed significantly to the observed biological activities.
Pharmacological Screening
Another study focused on the pharmacological screening of related compounds for analgesic and anti-inflammatory effects. The findings suggested that the incorporation of the cyanomethyl group enhances the analgesic properties while maintaining low toxicity profiles . This opens avenues for developing new pain management therapies based on these derivatives.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(cyanomethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-propylacetamide are compared below with analogous compounds from the literature. Key parameters include molecular weight, substituents, physicochemical properties, and synthetic routes.
Table 1: Structural and Physicochemical Comparison
Structural and Electronic Features
- Coumarin Derivatives: The target compound shares a coumarin backbone with the compound in , but substitution at the 4-position (vs. The 7-methoxy group enhances fluorescence compared to unsubstituted coumarins .
- In contrast, compounds with halogenated aryl groups (e.g., 4-chlorophenyl in ) exhibit increased hydrophobicity.
- Heterocyclic Moieties: The pyrrolidinone ring in adds conformational rigidity, which may influence binding to biological targets compared to the flexible propyl chain in the target compound.
Physicochemical Properties
- Melting Points : The higher melting points of halogenated analogs (e.g., 150–152°C for ) suggest stronger intermolecular forces (e.g., dipole-dipole interactions) compared to the target compound.
- Lipophilicity: The propyl and cyanomethyl groups in the target compound likely confer moderate lipophilicity, balancing solubility and membrane permeability. CYT387 , with a morpholino group, may exhibit improved aqueous solubility due to the polar tertiary amine.
Software and Analytical Tools
Structural comparisons were facilitated by crystallographic software:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
